molecular formula C18H11ClF2N4OS B2362001 3-[(4-chlorobenzyl)thio]-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1242924-29-3

3-[(4-chlorobenzyl)thio]-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B2362001
CAS No.: 1242924-29-3
M. Wt: 404.82
InChI Key: ZEAKVBMJSASXFL-UHFFFAOYSA-N
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Description

Triazole compounds are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

Triazole compounds can be synthesized via various methods. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The triazole nucleus is present as a central structural component in a number of drug classes . It is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 .


Chemical Reactions Analysis

Triazole compounds can undergo a variety of chemical reactions due to their versatile structure. They can react with a variety of enzymes and receptors in the biological system .


Physical and Chemical Properties Analysis

The physical and chemical properties of triazole compounds can vary widely depending on their specific structure. Some triazole compounds show weak luminescent properties .

Scientific Research Applications

Synthesis and Pharmaceutical Potential

  • A study outlined an effective synthesis scheme for derivatives of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones, which includes compounds like 3-[(4-chlorobenzyl)thio]-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one. These compounds are of interest due to their potential pharmacological applications, such as cytotoxic, membrane-stabilizing, cerebroprotective, and cardioprotective activities (Kulikovska et al., 2014).

Crystal Structure and Theoretical Studies

  • The synthesis and crystal structure of a related compound, 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine, were analyzed, providing insights into the molecular structure of these types of compounds. Theoretical calculations, including the frontier orbital energy and atomic net charges, were discussed, suggesting their potential in various applications (Mu et al., 2015).

Quantitative Determination for Pharmaceutical Applications

  • Research focused on the development of a quantification method for a substance similar to this compound. This was achieved using nonaqueous potentiometric titration, indicating its importance in pharmaceutical quality control and dosage formulation (Netosova et al., 2021).

Antimicrobial Properties

  • Some derivatives of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one have been evaluated for antimicrobial activity. This suggests the potential use of these compounds, including this compound, in developing new antimicrobial agents (Purohit et al., 2011).

Mechanism of Action

The mechanism of action of triazole compounds largely depends on their specific structure and the biological system they interact with. They are known to bind with a variety of enzymes and receptors, leading to their diverse biological activities .

Future Directions

Future research on triazole compounds is likely to focus on synthesizing new derivatives with enhanced biological activities. The development of new classes of antibacterial agents to fight multidrug-resistant pathogens is one area of interest .

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF2N4OS/c19-12-3-1-11(2-4-12)10-27-18-23-22-16-17(26)24(7-8-25(16)18)13-5-6-14(20)15(21)9-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAKVBMJSASXFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C3N2C=CN(C3=O)C4=CC(=C(C=C4)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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